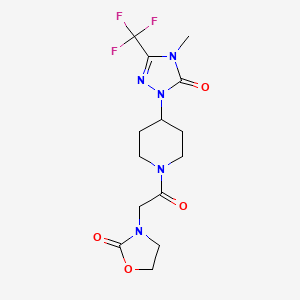
3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C14H18F3N5O4 and its molecular weight is 377.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Oxazolidinones
are a class of compounds that have been used in the development of antibiotics, such as linezolid and tedizolid . They typically work by inhibiting protein synthesis in bacteria, which can lead to the death of the bacterial cells .
Piperidines
are found in many pharmaceuticals and are known to interact with a variety of biological targets, including neurotransmitter receptors .
1,2,4-Triazoles
are another class of compounds that have been used in the development of various drugs, including antifungal, antibacterial, and antiviral agents . They can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .
Actividad Biológica
The compound 3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one represents a complex structure with potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, anticancer, and other therapeutic potentials.
Structural Overview
The compound contains several significant moieties:
- Triazole ring : Known for various biological activities including antifungal and antibacterial properties.
- Piperidine : A common scaffold in medicinal chemistry that enhances biological activity.
- Oxazolidinone : Associated with antibiotic properties, particularly against Gram-positive bacteria.
1. Antibacterial Activity
Research has shown that compounds containing the 1,2,4-triazole nucleus exhibit notable antibacterial effects. For instance, studies indicate that triazole derivatives can outperform traditional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound Type | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivatives | 0.125 - 8 | S. aureus, E. coli, Pseudomonas aeruginosa |
| Reference Antibiotics | 0.68 - 2.96 | Vancomycin, Ciprofloxacin |
The specific compound under investigation has been noted to potentially enhance the activity of known antibiotics through synergistic effects when combined with other agents.
2. Antifungal Activity
The presence of the triazole moiety is crucial for antifungal activity. Compounds similar to the one have shown effectiveness against various fungi, including Candida albicans and Aspergillus niger.
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colon cancer) | < 10 |
| Jurkat (Leukemia) | < 15 |
The mechanism of action is believed to involve apoptosis induction and inhibition of cell cycle progression.
Case Study: Synthesis and Evaluation
A study published in a peer-reviewed journal synthesized several derivatives of triazoles and evaluated their biological activities. The results indicated that modifications at specific positions on the triazole ring significantly influenced antibacterial potency and selectivity against cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds like this one. Key findings include:
- Electron-donating groups enhance activity.
- The length and branching of substituents on the piperidine ring affect potency.
Propiedades
IUPAC Name |
3-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5O4/c1-19-11(14(15,16)17)18-22(12(19)24)9-2-4-20(5-3-9)10(23)8-21-6-7-26-13(21)25/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSGDVOONVLSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3CCOC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













